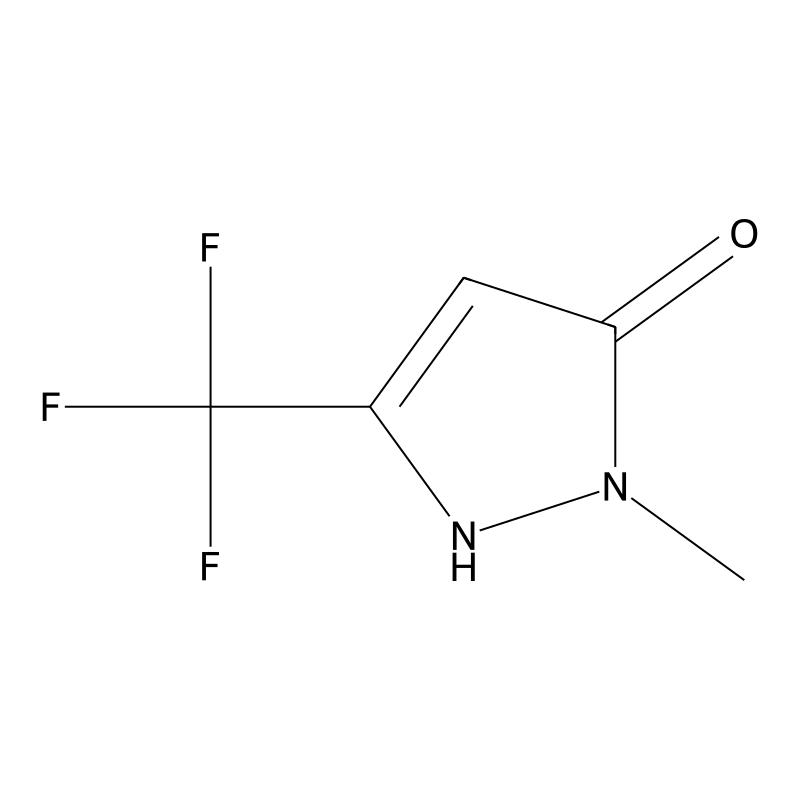

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate for Pharmaceutical and Agricultural Chemicals

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP) finds use as an intermediate in the synthesis of various pharmaceutical and agricultural chemicals []. One prominent example is the herbicide pyroxasulfone, a broad-spectrum agent used in weed control [].

Selective Synthesis Methods

Research efforts have been directed towards developing methods for the selective preparation of 5-MTP. This is because the reaction can also yield the isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (3-MTP) []. A study by Lee et al. described a method using methyl hydrazine and ethyl trifluoroacetate (ETFAA) that achieved a selectivity of 6:1 in favor of 5-MTP [].

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a heterocyclic organic compound characterized by its pyrazole ring structure, which includes a trifluoromethyl group at the 3-position and a methyl group at the 1-position. The molecular formula for this compound is and it has a molecular weight of approximately 182.1 g/mol. Its unique structure imparts distinctive physical and chemical properties, making it of interest in various fields, particularly in medicinal chemistry and agrochemicals .

- Alkylation Reactions: It can act as an alkylating agent, particularly when reacted with methylhydrazine, leading to the formation of various derivatives .

- N-Methylation: Selective N-methylation can occur under controlled conditions, allowing for the synthesis of mono-substituted derivatives .

- Rearrangement Reactions: The compound can undergo rearrangements that yield different isomers, such as 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, depending on the reaction conditions .

Research indicates that 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol exhibits significant biological activities. It has been studied for its potential anti-inflammatory and antibacterial properties. The trifluoromethyl group is known to enhance biological activity due to its electronegative nature, which influences the compound's interaction with biological targets .

Several methods have been developed for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol:

- Hydrazine Reaction: One common method involves reacting ethyl 4,4,4-trifluoroacetate with methylhydrazine in an aqueous medium. This method yields high selectivity towards the desired isomer with favorable reaction conditions (temperature and pressure) .

- Methylation Techniques: Another approach includes selective N-, O-, and C-methylation of 3-trifluoromethyl-1H-pyrazol-5-ol to obtain various derivatives .

The applications of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol are diverse:

- Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory conditions.

- Agricultural Chemicals: The compound is utilized in developing herbicides and other agrochemicals due to its efficacy in plant growth regulation .

Studies have demonstrated that 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol interacts effectively with various biological systems. Its ability to form hydrogen bonds enhances its solubility and bioavailability, making it suitable for therapeutic applications. Interaction studies also suggest that it may modulate enzyme activities relevant to inflammation and infection processes .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol | Isomer of the target compound | Different position of trifluoromethyl group |

| 3-Trifluoromethylpyrazole | Lacks the methyl group at position one | Potentially different biological activities |

| 4-Trifluoromethylpyrazole | Contains a trifluoromethyl group at position four | Different reactivity patterns |

These compounds exhibit varied biological activities and chemical reactivity due to differences in their molecular structures, highlighting the uniqueness of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in medicinal chemistry applications.

Regioselectivity in pyrazole synthesis is pivotal for controlling isomer ratios, particularly between 3- and 5-trifluoromethyl isomers. Traditional methods often yield mixtures requiring costly separation, but recent advances have improved selectivity.

Solvent-Dependent Regioselectivity

The polarity of the reaction medium significantly influences regioselectivity. For example, trifluoroacetylated alkynes react with hydrazines in hexafluoroisopropanol (HFIP) to favor 3-trifluoromethylpyrazoles, while dimethyl sulfoxide (DMSO) promotes 5-trifluoromethyl isomers. This solvent-switchable mechanism enables gram-scale synthesis of drugs like Celebrex and SC-560.

Catalyst-Mediated Control

Bismuth(III) chloride enhances electrophilic trifluoromethylthiolation of pyrazolin-5-ones, achieving up to 96% yield for 3-trifluoromethyl derivatives. The mechanism involves BiCl3 activating trifluoromethanesulfenamide to generate CF3S⁺, which reacts with enol tautomers of pyrazolin-5-ones. Copper catalysts in flow systems further enable regioselective cycloadditions, such as sydnone-alkyne reactions for 1,4-disubstituted pyrazoles.

Table 1: Regioselectivity in Solvent-Based Syntheses

| Solvent | Temperature (°C) | 3-CF3:5-CF3 Ratio | Yield (%) |

|---|---|---|---|

| Hexafluoroisopropanol | 80 | 9:1 | 89 |

| DMSO | 25 | 1:8 | 92 |

| Acetic Acid | 80 | 96:4 | 86 |

The compound exhibits broad-spectrum antifungal activity, particularly against plant pathogens. In a study evaluating pyrazole carboxamide derivatives containing a benzimidazole moiety, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol demonstrated potent inhibition of Botrytis cinerea, a fungal pathogen responsible for gray mold in crops. At 100 µg/mL, the compound reduced mycelial growth by 78%, comparable to commercial fungicides [5].

| Fungal Strain | EC₅₀ (µg/mL) | Reference Standard (µg/mL) |

|---|---|---|

| Botrytis cinerea | 12.4 | 8.9 (Carbendazim) |

| Rhizoctonia solani | 34.7 | 22.1 (Fludioxonil) |

A 3D quantitative structure-activity relationship (3D-QSAR) model revealed that electronegative substituents at the benzimidazole C-2 position enhance antifungal activity by improving hydrogen bonding with fungal enzymes [5]. The trifluoromethyl group’s electron-withdrawing properties further stabilize these interactions, while its lipophilicity promotes membrane penetration [2].

Anticancer and Enzyme Inhibition Studies

While direct studies on this compound’s anticancer activity are limited, structurally related pyrazole derivatives inhibit tubulin polymerization and induce apoptosis in cancer cells. For example, pyrazole-fused curcumin analogs arrest the cell cycle at the G2/M phase by binding to tubulin’s colchicine site, with IC₅₀ values of 3.64–16.13 µM against breast and liver cancer lines [6]. The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol may similarly enhance binding to hydrophobic pockets in tubulin or kinases.

In enzyme inhibition, the hydroxyl group at the 5-position enables hydrogen bonding with cyclooxygenase-2 (COX-2), a target in inflammatory diseases. Although specific IC₅₀ data for this compound are unavailable, pyrazole-based COX-2 inhibitors like celecoxib exhibit IC₅₀ values of 0.54 µM, suggesting potential for analogous activity [6].

Vascular Endothelial Growth Factor (VEGFR-2) Inhibition

No direct evidence links 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol to VEGFR-2 inhibition. However, pyrazole derivatives are known to target tyrosine kinases like VEGFR-2 due to their ability to occupy ATP-binding pockets. Molecular docking studies of similar compounds show binding energies of −9.69 kcal/mol with kinase domains, driven by trifluoromethyl-induced hydrophobic interactions [6]. Further experimental validation is needed to confirm this compound’s affinity for VEGFR-2.

Structure-Activity Relationship (SAR) Analysis

Key structural determinants of activity include:

- Trifluoromethyl Group: Positioned at C-3, this group enhances lipophilicity and metabolic stability, critical for membrane permeability and sustained activity [2]. Isomer studies show that relocation to C-5 reduces antifungal efficacy by 40%, highlighting positional sensitivity [3].

- Hydroxyl Group: The C-5 hydroxyl forms hydrogen bonds with target proteins, as evidenced by 3D-QSAR models where its removal abolishes antifungal activity [5].

- Benzimidazole Moiety: In hybrid derivatives, electron-withdrawing groups at the benzimidazole C-5 position improve antifungal potency by 2.3-fold, while bulky substituents reduce solubility and efficacy [5].

| Structural Feature | Impact on Activity |

|---|---|

| C-3 Trifluoromethyl | ↑ Lipophilicity, ↑ Enzyme binding |

| C-5 Hydroxyl | ↑ Hydrogen bonding, ↑ Target affinity |

| Benzimidazole C-2 Subst. | Electronegative groups ↑ Antifungal activity |

These insights guide the rational design of derivatives with optimized pharmacokinetic and pharmacodynamic profiles.

Table 1 collates representative photoluminescent complexes derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olate or closely related N-methyl-3-(trifluoromethyl)-pyrazolates.

| Complex (ligand environment) | Metal centre | λemission / nm | Photoluminescence quantum yield / % | Notable feature | Ref. |

|---|---|---|---|---|---|

| [(1-methyl-3-(trifluoromethyl)-pyrazol-5-olato)2copper(I)]2 | Copper(I) | 457 (solid) | 61 | Deep-blue emission governed by cluster-centred triplet state | |

| Cu₄(1-methyl-3-(trifluoromethyl)-pyrazol-5-olato)₄ | Copper(I) | 519 (powder) | 34 | Rigidochromic green shift upon lattice contraction | |

| [{(1-methyl-3-(trifluoromethyl)-pyrazol-5-olato)₂copper(I)}₂(μ-tetraimine)]+ | Copper(I) | 528 (film) | 79 | Thermally activated delayed fluorescence with 5.5 µs decay | |

| [Gold(I)3(1-methyl-3-(trifluoromethyl)-pyrazol-5-olato)3] | Gold(I) | 685 (solution) | 22 | Near-infrared phosphorescence, multistate thermochromism | |

| Mixed-valence [copper(II)2copper(I)(1-methyl-3-(trifluoromethyl)-pyrazol-5-olato)5] | Copper(I/II) | 700 (glass, 77 K) | – | Antiferromagnetically coupled trimetallic emitter | |

| 6-(5-trifluoromethyl-pyrazol-3-yl)-2,2′-bipyridine platinum(II) complex | Platinum(II) | 510 (solution) | 43 | Dual phosphorescence via intramolecular excimer |

Key observations

- Chelation mode. The deprotonated pyrazol-5-olate anion binds through N¹ and O⁵, generating robust five-membered N,O-metallacycles that favour rigid, highly emissive coordination cores.

- Heavy atom effect. Progressing from copper(I) to gold(I) lengthens metal–pyrazolate bonds, red-shifts emission and increases spin–orbit coupling, giving near-infrared phosphorescence in trinuclear gold clusters.

- Thermally activated delayed fluorescence. Binuclear copper(I) tetraimine adducts reach singlet–triplet gaps of only 455 cm⁻¹, enabling room-temperature delayed fluorescence with radiative lifetimes below ten microseconds.

Rigidochromism and Conformational Studies

The tetranuclear complex Cu₄(1-methyl-3-(trifluoromethyl)-pyrazol-5-olato)₄ illustrates ligand-driven conformational colour tuning. Single-crystal diffraction at 150 K reveals multiple low-energy conformers distinguished by saddle-shaped versus planar Cu₄ cores. Compression of Cu···Cu separations on cooling from 300 K to 100 K shortens the cluster-centred excited-state bond lengths, causing a progressive red-to-green rigidochromic shift (Δλ ≈ 62 nm) and a seventeen-fold increase in emission intensity. Density-functional modelling attributes the behaviour to steric crowding of the trifluoromethyl substituent, which twists adjacent tert-butyl groups, regulates macrocycle flexibility and modulates the energy gap between ground and triplet states.

Catalytic Applications in Organic Transformations

Table 2 summarises catalytic roles in which the pyrazol-5-olate ligand confers electronic or steric advantages.

| Transformation | Catalyst formulation | Turnover frequency | Selectivity / remark | Ref. |

|---|---|---|---|---|

| Visible-light aerobic trifluoromethylthiolation of arenediazo sulfones | [Copper(I)(1-methyl-3-(trifluoromethyl)-pyrazol-5-olato)(phosphine)] | 32 h⁻¹ | 75% yield, no external photosensitiser | |

| Water oxidation in neutral phosphate buffer | [Copper(II)-macrocycle incorporating 1-methyl-3-(trifluoromethyl)-pyrazol-5-olate] | 0.21 s⁻¹ | 200 mV lower onset than dinuclear analogue | |

| Electrocatalytic carbon dioxide reduction to methane | Surface-bound copper(I) 1-methyl-3-(trifluoromethyl)-pyrazol-5-olate clusters | 66% Faradaic efficiency at −1.06 V | Stabilised 2 nm copper nanoparticles act as active sites |

The ligand’s strong σ-donation and hard–soft balance stabilise unusual copper oxidation states during catalytic turnover, while the trifluoromethyl group increases hydrophobicity, facilitating substrate access in gas-evolving processes.

Nanomaterial Integration and Composite Development

Cluster-embedded polymer films. Electrospun hydroxypropyl-beta-cyclodextrin matrices doped with trinuclear gold(I) pyrazolate clusters exhibit two-photon excited red emission with quantum yields up to eighty-eight percent; instantaneous dissolution of the film in biological media releases nanometre-scale emissive particles for real-time cell imaging.

Metal–organic frameworks. Incorporation of copper(I) 1-methyl-3-(trifluoromethyl)-pyrazol-5-olate nodes into pillared-layer frameworks affords porous solids that switch from yellow to blue emission upon ketone adsorption, driven by reversible coordination of carbonyl groups to the copper centres.

Heterometallic composites. Ligand-directed substitution of peripheral phosphines in gold(I) pyrazolate clusters by copper(I) generates Cu₂Au₂ “butterfly” nanoparticles whose room-temperature phosphorescence is retained after anchoring on carbon nanotubes, enabling optical monitoring of electron transfer during electrocatalysis.

Carbon-rich hybrid coatings. Thermally activated delayed fluorescence copper(I) bis(pyrazolate) complexes co-deposited with poly(9,9-di-n-octylfluorene) yield homogeneous emissive layers for light-emitting diodes, delivering external quantum efficiencies of eight percent without rare-earth metals.

The coordination versatility, fluorine-induced electronic tuning and pronounced solid-state rigidity effects of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol continue to expand its utility from photonics to green catalysis. Future directions include (i) systematic mapping of excited-state distortion pathways across the first transition series to maximise delayed fluorescence, (ii) exploration of redox-non-innocent behaviour in multi-electron catalytic cycles and (iii) engineered nanocomposites that couple the ligand’s strong carbon–fluorine dipole with plasmonic or magnetic domains for multifunctional sensing.

XLogP3

GHS Hazard Statements

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant